molecular formula C18H21NO5S B1596605 DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE CAS No. 23906-20-9

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE

Cat. No.: B1596605
CAS No.: 23906-20-9
M. Wt: 363.4 g/mol
InChI Key: ANXCOAFDJGTKTG-UHFFFAOYSA-N
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Description

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE is a complex organic compound with the molecular formula C18H21NO5S and a molecular weight of 363.43 g/mol This compound is part of a class of chemicals known for their unique structural features, which include a benzo(b)thiophene moiety and a malonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo(b)thiophene Core: This step involves the cyclization of appropriate precursors to form the benzo(b)thiophene ring.

    Introduction of the Malonate Ester Group: The malonate ester group is introduced through esterification reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-2-YLMETHYL)MALONATE
  • DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-4-YLMETHYL)MALONATE

Uniqueness

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

Diethyl 2-acetamido-2-(benzo(b)thiophene-3-ylmethyl)malonate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO5SC_{17}H_{19}NO_5S. The compound features a benzo(b)thiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing thiophene structures can interact with various biological targets. Notably, benzo(b)thiophenes have been identified as agonists of the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of environmental toxins and regulating xenobiotic metabolism .

  • Aryl Hydrocarbon Receptor (AhR) Activation :
    • This compound may activate AhR pathways, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1. This activation can influence drug metabolism and detoxification processes in the liver .
  • Antioxidant Properties :
    • Compounds derived from benzo(b)thiophenes have shown antioxidant activity, which can mitigate oxidative stress in cells. This property is essential for protecting against various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, although specific data on this compound is limited.

In Vitro Studies

A study investigating various benzo(b)thiophene derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential anticancer properties . Although specific data on this compound was not highlighted, the structural similarities imply potential efficacy.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa15AhR activation
Compound BMCF720Antioxidant activity
Diethyl 2-acetamido...TBDTBDTBD

Environmental Impact Studies

Research on polycyclic aromatic sulfur heterocyclic compounds (PASHs), which include derivatives of benzo(b)thiophenes, indicates that these compounds can significantly impact environmental health due to their persistence and toxicity in various matrices such as sediments and particulate matter .

Properties

IUPAC Name

diethyl 2-acetamido-2-(1-benzothiophen-3-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-23-16(21)18(19-12(3)20,17(22)24-5-2)10-13-11-25-15-9-7-6-8-14(13)15/h6-9,11H,4-5,10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXCOAFDJGTKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CSC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296360
Record name diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23906-20-9
Record name NSC108952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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